![molecular formula C7H10O B14478778 1-Ethenyl-6-oxabicyclo[3.1.0]hexane CAS No. 65656-91-9](/img/structure/B14478778.png)
1-Ethenyl-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-6-oxabicyclo[3.1.0]hexane is an organic compound with the molecular formula C7H10O. It is a bicyclic ether that features a unique structure, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-6-oxabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives .
Industrial Production Methods: This strategy allows for efficient and modular synthesis, opening the gate to new chemical space .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane can be reduced by zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water to give mixtures of 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Common Reagents and Conditions: Common reagents used in these reactions include zinc, acetic acid, potassium hydroxide, tributyltin hydride, and n-butyl-lithium . The conditions often involve reduction and substitution reactions to form various derivatives .
Major Products: The major products formed from these reactions include different brominated derivatives of the compound, such as 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Scientific Research Applications
1-Ethenyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications. It is used in the synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center . These compounds are valuable in the development of bio-active compounds and sp3-rich chemical space . Additionally, the compound’s unique structure makes it a subject of interest in organic chemistry and materials science .
Mechanism of Action
The mechanism of action for 1-ethenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, leading to the formation of various derivatives . The specific molecular targets and pathways involved in these reactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-ethenyl-6-oxabicyclo[3.1.0]hexane include:
Uniqueness: This compound is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical synthesis . This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65656-91-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6(7)8-7/h2,6H,1,3-5H2 |
InChI Key |
JLVUDTIGKCBRMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


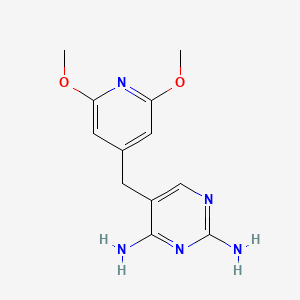
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
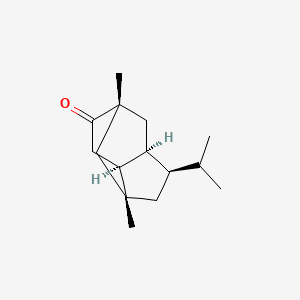
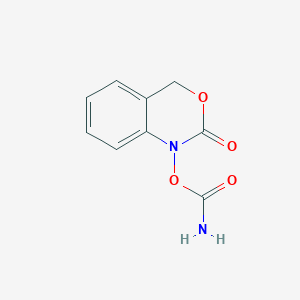
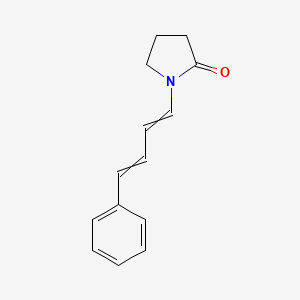

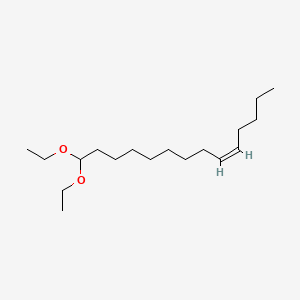
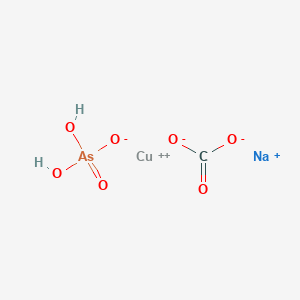
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
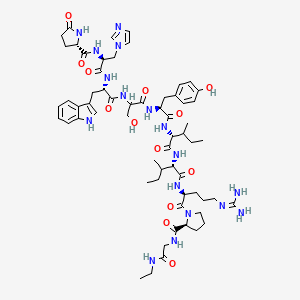


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
